molecular formula C12H16N4O4 B2888083 4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid CAS No. 2173992-58-8

4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid

Cat. No.: B2888083
CAS No.: 2173992-58-8
M. Wt: 280.284
InChI Key: NNUCNOOZSVCRNY-MGRQHWMJSA-N
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Description

4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid is a synthetic compound with potential applications in multiple scientific domains. Its intricate chemical structure makes it of particular interest for research in medicinal chemistry, biology, and materials science.

Properties

IUPAC Name

4-[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c13-15-14-9-3-1-2-8(6-9)11(17)16-4-5-20-10(7-16)12(18)19/h1,3,8-10H,2,4-7H2,(H,18,19)/t8-,9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUCNOOZSVCRNY-MGRQHWMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2CC=CC(C2)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)[C@@H]2CC=C[C@H](C2)N=[N+]=[N-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Reaction: : The synthesis typically begins with a protected cyclohexene derivative, where the azido group is introduced via nucleophilic substitution using azide salts under suitable conditions.

  • Morpoholine Ring Formation: : The incorporation of the morpholine ring is achieved by cyclization reactions, often utilizing bases such as sodium hydride.

  • Carboxylation: : The carboxyl group is added through carboxylation reactions, frequently using Grignard reagents followed by acid hydrolysis.

Industrial Production Methods:

  • Catalysis: : Utilizing catalysis under controlled temperature and pressure conditions ensures high yield and purity of the compound.

  • Purification: : Industrial production often includes multiple purification steps, such as recrystallization and chromatography, to ensure the compound meets quality standards for research purposes.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The azido group can be oxidized to form nitrenes, which are highly reactive intermediates.

  • Reduction: : Reduction reactions can convert the azido group into an amine group using reagents like palladium on carbon.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the carbonyl and carboxyl groups.

Common Reagents and Conditions:

  • Oxidation Reagents: : Potassium permanganate, oxone.

  • Reduction Reagents: : Palladium on carbon, hydrogen gas.

  • Substitution Reagents: : Sodium azide, methyl iodide.

Major Products:

  • Oxidation: : Formation of nitrene derivatives.

  • Reduction: : Formation of amines.

  • Substitution: : Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[(1R,5S)-5-Azidocyclohex-3-ene-1-carbonyl]morpholine-2-carboxylic acid has wide-ranging applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules.

  • Medicine: : Investigated for its pharmacological activities, including potential antiviral and anticancer properties.

  • Industry: : Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action depends on its specific application:

  • Biological Targets: : The azido group can participate in click chemistry reactions, efficiently labeling biological molecules.

  • Pathways: : Potential involvement in biochemical pathways where it can modify proteins or nucleic acids through covalent bonding.

Comparison with Similar Compounds

  • 5-Azidomethyl-2,4-oxazolidinedione

  • Azidomethylcyclohexane

  • Morpholine-2-carboxylic acid derivatives

This compound’s specific configuration and functional groups make it particularly useful in diverse scientific investigations

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